Potency Comparison: A Critical Data Gap Exists for Magl-IN-11's IC50
A key limitation for procurement is the absence of a publicly disclosed IC50 value for Magl-IN-11 in reputable vendor datasheets or the primary literature. While it is characterized as a 'selective and reversible' inhibitor, a quantitative potency metric against purified enzyme or in cellular assays is not available [1]. This contrasts sharply with other MAGL inhibitors for which precise, comparative IC50 data are readily accessible. The lack of this data point prevents a direct, quantitative potency ranking, and users should proceed with caution if the primary selection criterion is potency .
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | JZL184: IC50 = 8 nM; KML29: IC50 = 5.9-43 nM; JNJ-42226314: IC50 = 1.13 nM; MJN110: IC50 = 9.1 nM |
| Quantified Difference | N/A (Insufficient Data) |
| Conditions | Data is absent from primary reference and vendor sources. |
Why This Matters
This data gap is a primary factor in scientific selection. It prevents researchers from making an informed, data-driven decision regarding target engagement and required dosing compared to other well-characterized tools.
- [1] TargetMol. MAGL-IN-11 Product Page. T81880. View Source
